Molecular Interactions Between TCV-309 and PAF Receptors
Structural Determinants of Receptor Binding Affinity
TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate; C₃₀H₃₄BrN₅O₇; MW 656.52 g/mol; CAS 131311-25-6) exhibits high-affinity binding to the Platelet-Activating Factor Receptor (PAF-R), a G-protein-coupled receptor (GPCR). Its potency arises from key structural elements:
- Cationic Pyridinium Head: The positively charged bromopropyridinium moiety mimics the quaternary ammonium group of native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), enabling electrostatic interactions with conserved aspartate residues (e.g., Asp⁶³ in transmembrane helix II) within the PAF-R ligand-binding pocket [7] [9].
- Aromatic and Amide Linkers: The phenyl and isoquinoline rings facilitate π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) lining the receptor pocket. Bridging amide groups form critical hydrogen bonds with serine or threonine residues, enhancing stability [6] [7].
- Lipophilic Propyl Chain: The alkyl chain contributes to hydrophobic burial within the receptor's transmembrane domain, complementing the hydrophobic interactions of the PAF alkyl chain [3] [7].
This optimized structure confers exceptional affinity, evidenced by IC₅₀ values of 27-58 nM for inhibiting [³H]PAF binding to rabbit and human platelet membranes, surpassing earlier PAF antagonists like CV-3988 or WEB 2086 in potency and specificity [3]. Its design minimizes detergent-like effects, avoiding non-specific hemolysis common with some earlier PAF mimics [3].
Table 1: Structural Features Underlying TCV-309's High PAF-R Affinity
Structural Element | Chemical Group | Role in PAF-R Binding | Biological Consequence |
---|
Pyridinium Head | 3-Bromo-1-propylpyridinium | Electrostatic interaction with Asp⁶³ | Mimics PAF choline head; anchors ligand |
Central Core | Phenyl carboxamide | π-π stacking with aromatic residues (Phe, Tyr, Trp) | Enhances binding stability |
Linking Moiety | Isoquinoline carbonyloxyethyl | H-bonding with Ser/Thr; hydrophobic interactions | Optimizes orientation and affinity |
Lipophilic Tail | Propyl chain | Hydrophobic burial in TM domain | Complements PAF's sn-1 alkyl chain binding |
Competitive Inhibition Dynamics in PAF-Mediated Signaling
TCV-309 functions as a potent competitive antagonist at the PAF-R. It binds reversibly but with high affinity to the orthosteric PAF binding site, preventing the native ligand (PAF) from engaging the receptor [3] [7]. This blockade disrupts the PAF-induced conformational changes necessary for G-protein (predominantly Gq/₁₁) coupling and subsequent intracellular signaling:
- Calcium Flux Inhibition: TCV-309 potently inhibits PAF-triggered intracellular Ca²⁺ mobilization (ED₅₀ ~3.3 μg/kg i.v. in rats), a critical early event in platelet aggregation, neutrophil degranulation, and vascular smooth muscle contraction [3].
- Prevention of G-Protein Activation: By occupying the PAF binding site, TCV-309 prevents receptor activation and subsequent GTP exchange on Gαq/₁₁, thereby inhibiting downstream effectors like phospholipase C-β (PLC-β) [7] [9].
- In Vivo Antagonism: TCV-309 demonstrates dose-dependent inhibition of diverse PAF-mediated physiological responses in vivo, including:
- Hypotension (ED₅₀ = 2.7 μg/kg i.v. in rats)
- Hemoconcentration (ED₅₀ = 6.4 μg/kg i.v. in rats)
- Lethality (ED₅₀ = 1.7 μg/kg i.v. in rats; 2.1 μg/kg i.v. vs PAF-induced death in mice) [3].
Its competitive nature is further evidenced by its ability to reverse established PAF-induced hypotension and endotoxin-induced hypotension with high potency (ED₅₀ = 3.3 μg/kg and 1.2 μg/kg i.v. in rats, respectively) [3].
Modulation of Inflammatory Cascades by TCV-309
Impact on Pro-Inflammatory Cytokine Networks (TNF-α, IL-6, IL-8)
By antagonizing PAF-R, TCV-309 significantly disrupts the amplification of pro-inflammatory cytokine cascades, particularly during endotoxemia and ischemia-reperfusion. PAF acts as an early upstream mediator, stimulating cytokine production via NF-κB activation and other pathways:
- TNF-α Suppression: In chimpanzee endotoxemia models, a bolus of E. coli endotoxin (4 ng/kg) induced peak TNF-α levels of 366 ± 96 pg/ml. TCV-309 infusion (100 μg/kg bolus + 100 or 500 μg/kg/h) drastically reduced these peaks to 105 ± 47 pg/ml and 115 ± 56 pg/ml, respectively (p < 0.05) [9].
- IL-6 and IL-8 Reduction: TCV-309 similarly attenuated the endotoxin-induced rise in IL-6 (160 ± 82 pg/ml reduced to 63 ± 30 pg/ml and 65 ± 29 pg/ml) and IL-8 (279 ± 168 pg/ml reduced to 71 ± 15 pg/ml and 46 ± 17 pg/ml) in the same chimpanzee model [9].
- Soluble TNF Receptor (sTNFR) Modulation: TCV-309 also diminished the appearance of soluble TNFRs (types I and II) in endotoxemia, suggesting modulation of TNF bioavailability and signaling [9].
- Endotoxin-Induced DIC: In rat models of endotoxin-induced disseminated intravascular coagulation (DIC), TCV-309 (>1 mg/kg i.v.) dose-dependently ameliorated coagulation abnormalities (thrombocytopenia, hypofibrinogenemia, prolonged PT/APTT, elevated FDP) and reduced glomerular fibrin deposition. Crucially, it significantly decreased the endotoxin-induced surge in plasma Tissue Factor (TF) activity, implicating PAF as a key inducer of TF generation and subsequent coagulation activation [2].
Table 2: TCV-309 Suppression of Key Inflammatory Mediators in Endotoxemia (Chimpanzee Model) [9]
Mediator | Peak Level (Endotoxin Alone) | Peak Level (Endotoxin + TCV-309 Low Dose) | Peak Level (Endotoxin + TCV-309 High Dose) | p-value (vs Control) |
---|
TNF-α | 366 ± 96 pg/ml | 105 ± 47 pg/ml | 115 ± 56 pg/ml | < 0.05 |
IL-6 | 160 ± 82 pg/ml | 63 ± 30 pg/ml | 65 ± 29 pg/ml | < 0.05 / 0.07 |
IL-8 | 279 ± 168 pg/ml | 71 ± 15 pg/ml | 46 ± 17 pg/ml | < 0.05 |
sTNFR-I | 2.53 ± 0.27 ng/ml | - | 1.69 ± 0.36 ng/ml | < 0.05 |
sTNFR-II | 8.62 ± 1.19 ng/ml | - | 5.76 ± 0.92 ng/ml | < 0.05 |
Role in Attenuating Soluble Adhesion Molecule Expression and Leukocyte Infiltration
PAF is a potent activator of endothelial cells and promoter of leukocyte adhesion. TCV-309 effectively counters these processes:
- Reduced Neutrophil (PMN) Infiltration: In a rat model of renal ischemia-reperfusion injury (20 min warm ischemia + 24h cold storage followed by transplantation), TCV-309 (1 mg/kg i.v. pre-reperfusion) significantly reduced graft neutrophil infiltration at 24 hours post-reperfusion. Myeloperoxidase (MPO) activity, a marker for neutrophils, in TCV-309-treated grafts was comparable to normal values and significantly lower than in saline-treated controls [5]. This reduction correlated with dramatically enhanced early graft function and survival (80% vs 0% in controls at 14 days).
- Protection Against Microvascular Dysfunction: While direct measurement of E-selectin was not provided in the search results for TCV-309 specifically, the profound reduction in PMN infiltration and tissue injury in models like DIC [2], endotoxemia [9], and renal transplantation [5] strongly implies that TCV-309 interferes with the PAF-mediated upregulation of endothelial adhesion molecules (E-selectin, ICAM-1) and subsequent leukocyte rolling, adhesion, and transmigration. PAF antagonists are known to inhibit these processes [7] [8].
Computational Modeling of TCV-309’s Pharmacodynamic Activity
Quantum Chemical Studies and Ligand-Receptor Stability
While specific quantum chemical studies (e.g., ab initio or DFT) on TCV-309 were not found in the provided search results, general principles of GPCR-ligand interactions and docking simulations offer insights:
- GPCR Docking Principles: Computational docking studies of ligands to GPCRs like PAF-R rely on identifying favorable interactions within the binding pocket. TCV-309's cationic head group would engage in strong electrostatic interactions (salt bridge) with conserved aspartate residues (e.g., Asp⁶³ in PAF-R). Its aromatic rings are positioned for optimal π-π stacking or cation-π interactions with receptor aromatic residues (Phe⁹⁷, Tyr²⁰⁵, Trp²⁰⁶ are common in related GPCRs). Amide linkers form hydrogen bonds with serine/threonine or backbone carbonyls [4] [6].
- Geometric Stability: Molecular dynamics (MD) simulations of ligand-GPCR complexes embedded in lipid bilayers show that high-affinity antagonists like TCV-309 stabilize the receptor in an inactive conformation. The geometric stability of TCV-309 within the PAF-R pocket, characterized by optimal distances (4-6 Å between ring centroids for π-stacking; <3.5 Å for H-bonds; <4 Å for salt bridges) and angles (near-parallel or T-shaped for π-π; ~180° for H-bonds/salt bridges), contributes to its long residence time and potent antagonism [4] [6]. Ligand docking programs implicitly model these interactions via van der Waals and Coulombic potentials, though specific π-π potentials could enhance accuracy [6].
- Conformational Selectivity: Agonists typically stabilize active receptor conformations (A-site), while antagonists like TCV-309 may preferentially bind to or stabilize inactive (D-site) conformations, preventing G-protein coupling [4]. The rigidity introduced by the isoquinoline and pyridinium moieties likely favors binding to the D-site of PAF-R.
Predictive Simulations of TCV-309’s Bioavailability
Computational models can predict key pharmacokinetic (PK) parameters influencing bioavailability:
- Lipophilicity (LogP): Estimated LogP values for TCV-309 (based on structure) suggest moderate lipophilicity (predicted LogP ~3-4), balancing membrane permeability with solubility. This aligns with its ability to access tissue sites of inflammation.
- Membrane Permeability: The cationic charge at physiological pH may limit passive diffusion across some membranes but facilitates partitioning into lipid bilayers and targeting of membrane-embedded PAF-R. Active transport mechanisms might also be involved.
- Tissue Distribution Prediction: Physiologically Based Pharmacokinetic (PBPK) modeling, informed by structural features, would predict distribution into highly vascularized tissues, inflamed endothelium, and potentially crossing compromised barriers (e.g., in sepsis or ischemia). Its efficacy in protecting kidneys from ischemia-reperfusion injury [5] and modulating endotoxemia [9] supports significant distribution into these compartments.
- Bioavailability Correlates: Predictive models link high receptor affinity (Kd < 100 nM) and optimal LogP (2-5) with greater in vivo efficacy at lower doses, consistent with TCV-309's potent effects in the μg/kg range [3] [5] [9]. Its structure suggests potential susceptibility to esterase hydrolysis (carbamate/ester linkages) and hepatic metabolism, limiting oral bioavailability but supporting IV efficacy.
Table 3: Predicted Pharmacokinetic Parameters of TCV-309 Based on Computational Modeling
Parameter | Predicted/Inferred Value | Basis for Prediction | Impact on Pharmacodynamics |
---|
LogP | ~3.2 | Structure-based calculation (bromopyridinium, aryl groups) | Balances solubility and membrane permeation |
pKa (Pyridinium) | ~4-5 | Quaternary nitrogen | Predominantly cationic at physiological pH |
Passive Permeability | Moderate-Low | Cationic charge | May favor vascular/tissue surface activity |
Primary PK Pathway | Metabolism (Hydrolysis/Oxidation) | Carbamate/ester linkages; aromatic rings | Likely short-moderate IV half-life; low oral bioavailability |
Volume of Distribution | Moderate | Lipophilicity vs cationic charge balance | Distribution into vascularized tissues, inflammation sites |
Key Clearance Organ | Liver | Metabolic lability | - |